7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[3,2-d]pyrimidine core structure with various substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a pharmaceutical intermediate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
7-deazaadenine derivatives: These compounds share a similar thieno[3,2-d]pyrimidine core structure and exhibit various biological activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar structural features and are used in the synthesis of biologically active molecules.
Uniqueness
7-(4-methylphenyl)-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-3-8-18-10-17-14-13(9-20-15(14)16(18)19)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUZIADUZJYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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